molecular formula C13H21NO2 B1228160 Dimoxamine CAS No. 52842-59-8

Dimoxamine

Cat. No.: B1228160
CAS No.: 52842-59-8
M. Wt: 223.31 g/mol
InChI Key: MLYCFWZIAJAIGW-LLVKDONJSA-N
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Description

Dimoxamine, also known as 4C-D, 4C-DOM, α-Et-2C-D, or BL-3912, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a homologue of the psychedelics 2C-D and DOM. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive properties, although it is less well-studied compared to other compounds in its class .

Preparation Methods

Dimoxamine can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound

Chemical Reactions Analysis

Dimoxamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of dimoxamine involves its interaction with serotonin receptors in the brain. It acts as a serotonin 5-HT2 receptor agonist, which is believed to contribute to its psychoactive effects . This compound exhibits modest selectivity over 5-HT1 receptors and has no relevant activity at 5-HT4, 5-HT7, and other aminergic receptors . This interaction with serotonin receptors is thought to be responsible for its effects on mood and perception.

Properties

CAS No.

52842-59-8

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine

InChI

InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1

InChI Key

MLYCFWZIAJAIGW-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N

SMILES

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N

Canonical SMILES

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N

Synonyms

1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane
2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane
BL 3912A
BL-3912A
dimoxamine
dimoxamine hydrochloride
dimoxamine hydrochloride, (+-)-isomer
dimoxamine hydrochloride, (R)-isomer
dimoxamine hydrochloride, (S)-isomer
dimoxamine, (+-)-isomer
dimoxamine, (S)-isomer
MDPA-1

Origin of Product

United States

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